BenchChemオンラインストアへようこそ!

Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

Anti-inflammatory Tetrahydroindazole Tautomerism

Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS 1956336-12-1; MF C₁₂H₁₈N₂O₂; MW 222.28) is a fully substituted tetrahydroindazole bearing a 3-methyl group, a geminal 5-methyl/5-ethyl carboxylate pair, and crystallizes as the 2H-tautomer. The tetrahydroindazole scaffold is recognized across multiple therapeutic patent families—including anti-inflammatory agents , kinase inhibitors (ITK, KHK) , antitumor agents , and FXR modulators —establishing this compound as a versatile building block for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13090294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC2=NNC(=C2C1)C)C
InChIInChI=1S/C12H18N2O2/c1-4-16-11(15)12(3)6-5-10-9(7-12)8(2)13-14-10/h4-7H2,1-3H3,(H,13,14)
InChIKeyBUCYEJUWCCMCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate: Procurement-Relevant Structural and Pharmacological Class Profile


Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS 1956336-12-1; MF C₁₂H₁₈N₂O₂; MW 222.28) is a fully substituted tetrahydroindazole bearing a 3-methyl group, a geminal 5-methyl/5-ethyl carboxylate pair, and crystallizes as the 2H-tautomer . The tetrahydroindazole scaffold is recognized across multiple therapeutic patent families—including anti-inflammatory agents [1], kinase inhibitors (ITK, KHK) [2], antitumor agents [3], and FXR modulators [4]—establishing this compound as a versatile building block for medicinal chemistry and fragment-based drug discovery.

Why Generic Substitution of Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate with Unsubstituted or 1H-Tautomer Analogs Is Scientifically Unjustified


Within the tetrahydroindazole-5-carboxylate class, three structural variables—tautomeric form (2H vs. 1H), C3/C5 methylation, and ester vs. free acid—produce divergent pharmacological profiles. Nagakura et al. demonstrated that 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were far less active than their 1-aryl counterparts in the carrageenan edema assay, with the benchmark 1-phenyl-1H-tautomer achieving an ED₅₀ of 3.5 mg/kg [1]. The target compound's specific 2H-tautomeric form, combined with 3,5-dimethyl substitution that introduces a quaternary C5 center absent in unsubstituted analogs such as ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS 792848-34-1), fundamentally alters conformational sampling, hydrogen-bond donor/acceptor capacity, and metabolic vulnerability—making simple interchange with generic in-class analogs scientifically indefensible without explicit comparative data [2].

Quantitative Differentiation Evidence for Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate Versus Closest Analogs


Tautomeric Form (2H vs. 1H) Drives Order-of-Magnitude Differences in Anti-Inflammatory Potency

The target compound exists as the 2H-indazole tautomer. In a direct head-to-head comparison within the tetrahydroindazole-5-carboxylic acid series, Nagakura et al. reported that 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were far less active than 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids in the carrageenan-induced rat paw edema model [1]. This experimentally validated tautomer-dependent activity cliff means that procurement of a 1H-tautomer analog (e.g., CAS 792848-34-1) cannot substitute for the 2H-tautomer target compound without risking complete loss of pharmacological activity in anti-inflammatory screening campaigns.

Anti-inflammatory Tetrahydroindazole Tautomerism

3,5-Dimethyl Substitution Introduces a Quaternary C5 Center Absent in Unsubstituted Ethyl Tetrahydroindazole-5-carboxylate Comparators

The target compound bears a geminal dimethyl substitution at C5 (3-CH₃ and 5-CH₃), creating a quaternary carbon center that is absent in the closest unsubstituted comparator ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS 792848-34-1; C₁₀H₁₄N₂O₂, MW 194.23) . This quaternary center eliminates a chiral proton at C5, restricts conformational flexibility of the tetrahydroindazole ring, and blocks metabolic oxidation at this position—a well-established strategy for improving metabolic stability in drug design [1]. The molecular weight increase from 194.23 (unsubstituted) to 222.28 (target) reflects the addition of two methyl groups (ΔMW = +28.05), yielding higher lipophilicity (estimated ΔlogP ≈ +0.9 to +1.1 based on fragment contribution methods).

Conformational restriction Metabolic stability Quaternary carbon

Ethyl Ester vs. Free Carboxylic Acid: Differentiated Physicochemical Profile for Membrane Permeability and Synthetic Utility

The target compound is the ethyl ester derivative, whereas the corresponding free acid (3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid; CAS 1956331-97-7; C₁₀H₁₄N₂O₂, MW 194.23) is the hydrolyzed form . In the tetrahydroindazole anti-inflammatory series, the most active compound identified was the free carboxylic acid (ED₅₀ = 3.5 mg/kg), yet the ethyl ester serves critical functions as a protected synthetic intermediate enabling regioselective functionalization and as a potential prodrug with enhanced membrane permeability [1]. The patent literature (DE2354610) explicitly describes ethyl tetrahydroindazole-5-carboxylates as key intermediates that are subsequently hydrolyzed to the pharmacologically active carboxylic acids, with distinct melting points differentiating ester (e.g., 93-94.5°C for ethyl 2-phenyl analog) from acid forms (e.g., 199.5-200.5°C for the corresponding acid) [2].

Ester prodrug Lipophilicity Synthetic intermediate

Fragment-Based Drug Discovery Validation: BRD1A Bromodomain Co-Crystal Structure with Closely Related Ethyl Tetrahydroindazole-5-carboxylate Scaffold

The unsubstituted analog ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS 792848-34-1) was successfully co-crystallized with the BRD1A bromodomain (PDB: 5AMF; resolution 1.75 Å; R-free 0.202) as part of the Structural Genomics Consortium (SGC) Diamond I04-1 fragment screening campaign [1]. This demonstrates that the tetrahydroindazole-5-carboxylate scaffold possesses inherent fragment-ligand efficiency for epigenetic reader domains. The 3,5-dimethyl substitution on the target compound would be predicted to occupy the lipophilic selectivity pocket above the ligand plane identified in tetrahydroindazole ITK inhibitor co-crystal structures (PDB: 4PQN), potentially altering both binding affinity and selectivity profiles compared to the unsubstituted fragment hit [2].

Fragment-based drug discovery Bromodomain X-ray crystallography

3-Methyl Substitution on Pyrazole Ring: Shared Feature with Antioxidant-Active Tetrahydroindazoles

The 3-methyl substituent on the target compound is a structural feature shared with tetrahydroindazoles that demonstrated antioxidant activity in standardized in vitro assays. Polo et al. (2016) reported that 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f) showed an ABTS radical scavenging IC₅₀ of 17.54 ± 4.8 µg/mL, which is superior to ascorbic acid (IC₅₀ = 35 ± 2.7 µg/mL), and DPPH scavenging IC₅₀ of 42.35 ± 4.3 µg/mL [1]. Compounds lacking the 3-methyl group and 2-aryl substitution (e.g., unsubstituted 3-methyl-4,5,6,7-tetrahydro-1H-indazole, 3a) showed substantially weaker DPPH activity (IC₅₀ > 100 µg/mL) [1]. While the target compound has not been directly assayed, the 3-methyl-2H-indazole motif shared with the most active antioxidant compounds (3f, 3b) provides a class-level rationale for its selection in antioxidant screening programs over non-methylated comparators.

Antioxidant DPPH assay ABTS assay

Synthetic Route Compatibility: Microwave-Assisted Synthesis from Ethyl Cyclohexanone-4-carboxylate Enables High-Yield Access

The tetrahydroindazole core is efficiently accessed via condensation of ethyl cyclohexanone-4-carboxylate with substituted hydrazines. Under microwave irradiation (300 W, 150°C, solvent-free), yields of up to 90-98% have been achieved for related 3-methyl-tetrahydroindazoles within 2 minutes, compared to 5-8 hours under conventional reflux (yields 28-61%) [1]. The Vilsmeier-Haack approach using OPC-VH reagent on hydrazones derived from ethyl cyclohexanone-4-carboxylate provides regioselective access to 4,5,6,7-tetrahydroindazoles in excellent yields with easy work-up [2]. The target compound's specific 3,5-dimethyl substitution pattern derives from the choice of methylhydrazine starting material and the inherent regiochemistry of cyclohexanone-4-carboxylate condensation, enabling procurement teams to request custom synthesis with defined parameters.

Microwave synthesis Green chemistry Regioselectivity

Highest-Confidence Application Scenarios for Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate Based on Differential Evidence


Anti-Inflammatory Lead Optimization Requiring 2H-Tautomer Selectivity Profiling

The Nagakura et al. demonstration that 2H-tautomer tetrahydroindazole-5-carboxylic acids exhibit a distinct (reduced) anti-inflammatory activity profile compared to 1H-tautomers makes the target compound uniquely suited as a chemical probe to map tautomer-dependent pharmacology [1]. A research program investigating structure-activity relationships around the tetrahydroindazole anti-inflammatory pharmacophore should include this compound to anchor the 2H-tautomer branch of the SAR table, against which 1H-tautomer benchmarks (e.g., 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, ED₅₀ = 3.5 mg/kg) can be quantitatively compared.

Fragment-Based Drug Discovery Targeting Bromodomain-Containing Epigenetic Readers

The validated co-crystal structure of the unsubstituted scaffold ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate with BRD1A bromodomain (PDB: 5AMF, resolution 1.75 Å) establishes the tetrahydroindazole-5-carboxylate as a ligand-efficient fragment for epigenetic targets [2]. The 3,5-dimethyl substitution on the target compound provides additional lipophilic bulk to probe the selectivity pocket adjacent to the acetyl-lysine binding site, following the successful strategy demonstrated in the tetrahydroindazole ITK inhibitor series where methyl and cyclopropane substituents occupying this pocket dramatically improved potency (PLCγ IC₅₀ = 530 nM for compound 22) [3].

Synthetic Intermediate for Kinase-Focused Medicinal Chemistry Libraries

The ethyl ester functionality enables the target compound to serve as a protected carboxylate synthetic intermediate for amide coupling or hydrolysis to the free acid. Patent families covering tetrahydroindazole-based kinase inhibitors (ITK, KHK, CDK) extensively employ 5-carboxylate esters as key intermediates [3][4]. The quaternary C5 center provided by the 5-methyl group eliminates epimerization risk during subsequent synthetic transformations—a practical advantage over unsubstituted ethyl tetrahydroindazole-5-carboxylate (CAS 792848-34-1) which possesses a configurationally labile C5-H center .

Antioxidant Agent Screening Leveraging the 3-Methyl-2H-Indazole Pharmacophore

The quantitative antioxidant data from Polo et al. demonstrate that 3-methyl-2H-tetrahydroindazoles exhibit radical scavenging activity with compound 3f achieving ABTS IC₅₀ = 17.54 µg/mL (2-fold superior to ascorbic acid at 35 µg/mL) [5]. The target compound shares the 3-methyl-2H-indazole core with these active antioxidants while adding the 5-ethyl carboxylate functionality that could modulate solubility and target engagement. Screening this compound alongside the reported active analogs (3f, 3b) and the inactive 3a would complete the SAR matrix and potentially identify the contribution of the 5-ester substituent to antioxidant potency.

Quote Request

Request a Quote for Ethyl 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.